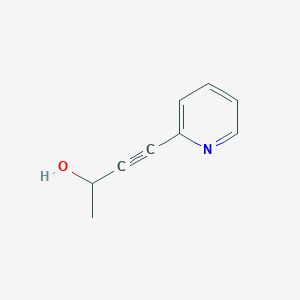![molecular formula C24H22N4O3 B2779431 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 902960-58-1](/img/structure/B2779431.png)
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The presence of various functional groups, such as benzyl, dioxo, and dimethylphenyl, contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as a solvent and allows for the recycling of the reaction medium.
Another approach involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate or urea in the presence of DIPEAc (diisopropylethylamine acetate) at room temperature . This method offers several advantages, including the use of a green solvent, short reaction time, and compatibility with a wide range of substrates.
化学反応の分析
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxo derivatives, while reduction can yield hydroxy or amino derivatives. Substitution reactions can introduce new functional groups, such as alkyl or aryl groups, into the molecule.
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promising anticancer and tyrosinase inhibitory activities . The compound has been evaluated for its ability to inhibit the growth of cancer cell lines, such as MCF-7, HeLa, and A-549, and has demonstrated selective cytotoxicity towards these cells while sparing non-tumorigenic cells .
作用機序
The mechanism of action of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. One of the key targets is the enzyme tyrosinase, which plays a crucial role in melanin synthesis. The compound inhibits tyrosinase activity by binding to its active site and preventing the conversion of tyrosine to melanin . Additionally, it has been found to inhibit the enzyme ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), which is involved in various cellular processes, including cell proliferation and differentiation .
類似化合物との比較
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,6-dimethylphenyl)acetamide can be compared with other similar compounds, such as 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives . These compounds share a similar core structure but differ in the substituents attached to the pyrido[2,3-d]pyrimidine ring. The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities.
特性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-8-6-9-17(2)21(16)26-20(29)15-27-22-19(12-7-13-25-22)23(30)28(24(27)31)14-18-10-4-3-5-11-18/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHELGKGOMXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)





![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)
